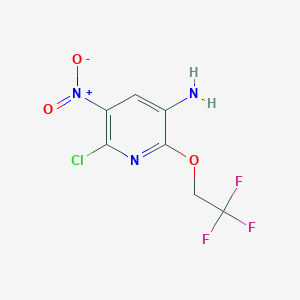

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Description

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with chloro (Cl), nitro (NO₂), and trifluoroethoxy (CF₃CH₂O) groups at positions 6, 5, and 2, respectively. The trifluoroethoxy group is notable for its electron-withdrawing properties, which enhance metabolic stability and modulate lipophilicity, a common strategy in drug design to improve pharmacokinetics .

Properties

Molecular Formula |

C7H5ClF3N3O3 |

|---|---|

Molecular Weight |

271.58 g/mol |

IUPAC Name |

6-chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine |

InChI |

InChI=1S/C7H5ClF3N3O3/c8-5-4(14(15)16)1-3(12)6(13-5)17-2-7(9,10)11/h1H,2,12H2 |

InChI Key |

FFBJOTKHCPHXNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)OCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

- 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine : This compound serves as the primary precursor, where the nitro group is positioned for subsequent reduction.

- Chlorinated pyridine derivatives : Used as substrates for nucleophilic aromatic substitution to introduce the trifluoroethoxy group.

Detailed Synthetic Steps

Introduction of the Trifluoroethoxy Group

- The trifluoroethoxy group is typically introduced via nucleophilic aromatic substitution (S_NAr) of a 2-chloropyridine derivative with 2,2,2-trifluoroethanol or its activated derivatives.

- Reaction conditions favor polar aprotic solvents such as tetrahydrofuran (THF), dioxane, or 2-methyl-THF.

- Base catalysts like potassium carbonate are used to deprotonate the trifluoroethanol, facilitating the nucleophilic attack on the 2-chloropyridine ring.

Nitration at the 5-Position

- Electrophilic aromatic substitution introduces the nitro group at the 5-position of the pyridine ring.

- Nitration reagents such as nitric acid or nitrating mixtures under controlled temperature conditions ensure regioselectivity.

- The presence of the electron-withdrawing trifluoroethoxy group directs nitration to the desired position.

Reduction of the Nitro Group to Amine

- The nitro group is reduced to an amine using catalytic hydrogenation.

- Catalysts : Palladium on activated charcoal (Pd/C) is the preferred catalyst.

- Reaction conditions : Hydrogen gas atmosphere, typically at room temperature to 50°C and moderate pressure (1-5 bar).

- Solvents such as methanol or ethanol are used to dissolve the substrate and facilitate hydrogenation.

- The reduction is monitored to avoid dechlorination or defluorination side reactions.

Representative Reaction Scheme

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of 2-chloropyridine with 2,2,2-trifluoroethanol | Base (K2CO3), solvent (THF), reflux | Introduces trifluoroethoxy group |

| 2 | Electrophilic nitration at 5-position | HNO3 or nitrating mixture, controlled temperature (0-5°C) | Regioselective nitration |

| 3 | Catalytic hydrogenation of nitro to amine | Pd/C catalyst, H2 gas, MeOH, 25-50°C, 2-5 bar | Avoids dechlorination |

Purification and Yield Considerations

- Post-reaction mixtures are typically purified by crystallization or chromatographic techniques to remove catalyst residues and side products.

- Yields for each step vary but are generally optimized to exceed 80% per step under industrially scalable conditions.

- Avoidance of chromatographic purification is preferred for scale-up due to cost and environmental considerations.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Nitration | Method 3: Catalytic Reduction |

|---|---|---|---|

| Starting material | 2-Chloropyridine derivative | 2-(2,2,2-Trifluoroethoxy)pyridine | 5-Nitro-2-(2,2,2-trifluoroethoxy)pyridine |

| Reagents | 2,2,2-Trifluoroethanol, K2CO3 | HNO3, H2SO4 (nitrating mixture) | Pd/C catalyst, H2 gas |

| Solvent | THF, dioxane, or 2-methyl-THF | Acidic medium | Methanol, ethanol |

| Temperature | Reflux (~65-80°C) | 0-5°C | 25-50°C |

| Pressure | Atmospheric | Atmospheric | 2-5 bar H2 |

| Reaction time | 12-24 hours | 1-3 hours | 10-30 hours |

| Yield | 75-90% | 70-85% | 80-95% |

| Purification | Crystallization or chromatography | Crystallization | Filtration to remove catalyst, crystallization |

In-Depth Research Findings

Catalytic Reduction Specifics

Research highlights that palladium on activated charcoal offers high selectivity for nitro group reduction without affecting the chloro substituent or trifluoroethoxy group. The hydrogenation is typically carried out under mild conditions (room temperature to 50°C) to minimize side reactions such as dehalogenation or defluorination.

Alternative Reduction Methods

- Chemical reduction using iron and acid or tin(II) chloride is less favored due to lower selectivity and increased waste generation.

- Catalytic hydrogenation remains the method of choice for industrial synthesis due to cleaner reaction profiles and ease of catalyst removal.

Environmental and Scale-Up Considerations

- Use of protic solvents like methanol and ethanol is preferred for safety and environmental reasons.

- Avoidance of chlorinated solvents aligns with green chemistry principles.

- The process is amenable to scale-up with proper control of exothermic nitration and hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 6-chloro-5-amino-2-(2,2,2-trifluoroethoxy)pyridin-3-amine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Trifluoroethoxy-Containing Analogues

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4)

- Structure : Lacks chloro and nitro groups.

- Molecular Formula : C₇H₇F₃N₂O (MW: 192.14).

- Key Differences : The absence of chloro and nitro groups reduces molecular weight and complexity. This compound exhibits better solubility but lower metabolic stability compared to the target compound, as electron-withdrawing groups like nitro and chloro enhance stability but may compromise solubility .

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine

- Structure : Features a methyl group at position 5 instead of nitro.

- Key Differences : The methyl group increases steric bulk but lacks the electron-withdrawing effect of nitro. This likely reduces reactivity and binding affinity in biological targets compared to the nitro-substituted target compound .

Nitro- and Chloro-Substituted Analogues

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 111928-64-4)

- Structure : Nitro at position 3, trifluoromethyl (CF₃) at position 5, and chloro at position 4.

- Molecular Formula : C₆H₃ClF₃N₃O₂ (MW: 241.55).

- Key Differences : The trifluoromethyl group (stronger electron-withdrawing than trifluoroethoxy) and shifted nitro position alter electronic distribution. This compound has higher lipophilicity but may face synthetic challenges due to steric hindrance .

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2) Structure: Bromo at position 3, chloro at 5, and trifluoromethyl at 5. Molecular Formula: C₆H₃BrClF₃N₂ (MW: 275.45).

Other Pyridinamine Derivatives

6-Chloro-2-methylpyridin-3-amine (CAS 145934-89-0)

Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility | Metabolic Stability |

|---|---|---|---|---|---|

| Target Compound | C₇H₄ClF₃N₃O₃* | ~258.6 | 6-Cl, 5-NO₂, 2-CF₃CH₂O | Low | High |

| 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | C₇H₇F₃N₂O | 192.14 | 2-CF₃CH₂O | Moderate | Moderate |

| 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine | C₆H₃ClF₃N₃O₂ | 241.55 | 6-Cl, 3-NO₂, 5-CF₃ | Low | High |

| 6-Chloro-2-methylpyridin-3-amine | C₆H₇ClN₂ | 142.59 | 6-Cl, 2-CH₃ | High | Low |

*Estimated based on structural analogues.

Key Research Findings

- Trifluoroethoxy vs. Trifluoromethyl : Trifluoroethoxy (CF₃CH₂O) provides a balance of lipophilicity and metabolic stability, whereas trifluoromethyl (CF₃) increases lipophilicity but may reduce solubility .

- Chloro Substitution : Chloro at position 6 may sterically hinder metabolic degradation, as seen in analogues with improved microsomal stability .

Biological Activity

6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS: 2396769-77-8) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trifluoroethoxy group, which is known to enhance the pharmacological properties of various drugs. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is with a molecular weight of 271.58 g/mol. The structure includes a chlorine atom and a nitro group that are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. The trifluoroethoxy group may enhance binding affinity to target proteins.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar functional groups have been evaluated for their efficacy against glioblastoma cells.

Biological Assays and Efficacy

A series of biological assays have been conducted to assess the efficacy of 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine:

Cytotoxicity Studies

In vitro studies using human glioblastoma cell lines (e.g., LN229) demonstrated significant cytotoxic effects. The following table summarizes the IC50 values of related compounds:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 9.48 | LN229 |

| Compound B | 12.16 | LN229 |

| 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | TBD | TBD |

Note: Specific IC50 values for this compound are yet to be determined but are anticipated based on structural analogs.

Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to target proteins such as AURKA and VEGFR-2. Binding affinities were calculated using computational methods, revealing promising interactions that could lead to inhibition of tumor growth.

Case Studies

Recent literature has highlighted the potential use of trifluoroethoxy-containing compounds in cancer therapy:

- Study on Thiazolidinone Derivatives : A study found that derivatives with similar structural motifs exhibited significant anticancer activity against glioblastoma cells. The research utilized various assays including MTT and colony formation tests to evaluate cell viability and proliferation.

- Molecular Dynamics Simulations : These simulations showed that compounds similar to 6-Chloro-5-nitro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine maintained stable interactions with target proteins over extended periods, suggesting potential for long-term therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.